

# Antifungal Agent 16 (PC945): A Technical Guide to its Spectrum of Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antifungal agent 16

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This technical guide provides an in-depth overview of the antifungal agent PC945, a novel triazole antifungal agent also identified in scientific literature as compound 16. PC945 is designed for inhaled administration to achieve high local concentrations in the lungs with limited systemic exposure.[1][2] This document outlines its spectrum of activity, experimental protocols for susceptibility testing, and its mechanism of action.

## Spectrum of Activity

PC945 has demonstrated a broad spectrum of activity against a range of clinically important fungal pathogens, including species of *Aspergillus*, *Candida*, and *Cryptococcus*. Its potency is often comparable or superior to existing antifungal agents such as voriconazole and posaconazole.

## Activity against *Aspergillus* Species

PC945 is a potent inhibitor of *Aspergillus fumigatus*, including both azole-susceptible and azole-resistant strains.[3]

Fungal Species	No. of Isolates	Method	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Geometric Mean MIC (µg/mL)	MIC Range (µg/mL)
Aspergillus fumigatus	96	EUCAST	0.125	1.0	0.17	0.032 to >8
Aspergillus fumigatus	4	CLSI	-	-	-	0.031
Aspergillus terreus	1	-	-	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Activity against Candida Species

PC945 exhibits potent activity against a wide array of Candida species, including the emerging multidrug-resistant pathogen Candida auris.

Fungal Species	No. of Isolates	Method	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)	Geometric Mean MIC (µg/mL)
All Candida spp.	88	CLSI	0.031	0.25	0.027
Candida albicans	37	CLSI	-	-	0.017
Candida parapsilosis	17	CLSI	-	-	0.017
Candida tropicalis	7	CLSI	-	-	0.063
Candida glabrata	10	CLSI	-	-	0.12
Candida lusitanae	11	CLSI	-	-	≤0.016
Candida guilliermondii	6	CLSI	-	-	0.18
Candida auris	72	CLSI	0.063	0.25	0.058

Data compiled from multiple sources.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Activity against Cryptococcus and Other Fungi

PC945 has also shown activity against Cryptococcus species and other pathogenic fungi.

Fungal Species	No. of Isolates	MIC (µg/mL)
Cryptococcus gattii	1-2	0.0078 - 2
Cryptococcus neoformans	1-2	0.0078 - 2
Trichophyton rubrum	1-2	0.0078 - 2
Rhizopus oryzae	1-2	2

Data for *Cryptococcus* and other fungi are based on a limited number of isolates.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

The in vitro antifungal susceptibility of PC945 has been determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution Assays (CLSI and EUCAST)

**Objective:** To determine the minimum inhibitory concentration (MIC) of PC945 against fungal isolates.

**Methodology:**

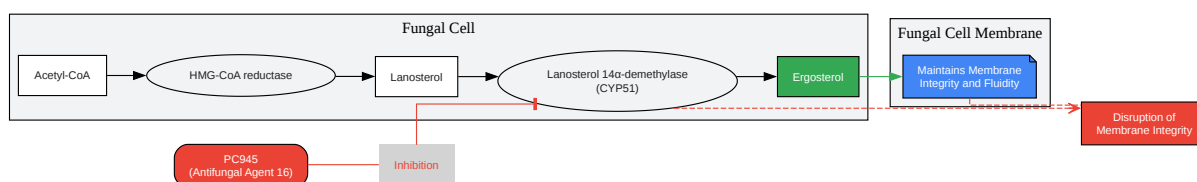
- **Inoculum Preparation:** Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.
- **Drug Dilution:** PC945 and comparator antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
- **Inoculation:** The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
- **Incubation:** The plates are incubated at a specified temperature (typically 35°C or 37°C) for a defined period (24 to 72 hours, depending on the fungus).
- **MIC Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles like PC945, this is often a prominent decrease in growth (e.g., ≥50% inhibition).[\[13\]](#)

The specific details of the protocols, such as the exact inoculum size and incubation time, vary slightly between the CLSI M27/M38 and EUCAST E.DEF 7.3/9.3 documents.

## Mechanism of Action: Inhibition of Ergosterol Biosynthesis

PC945, like other triazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:



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Caption: Inhibition of the ergosterol biosynthesis pathway by PC945.

PC945 is a potent and tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).<sup>[1][3][4][5][6][7][12]</sup> This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, PC945 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. PC945 has been shown to be a potent inhibitor of both CYP51A and CYP51B in *Aspergillus fumigatus*.<sup>[1][4][5][6][7]</sup>

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- To cite this document: BenchChem. [Antifungal Agent 16 (PC945): A Technical Guide to its Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12430312#antifungal-agent-16-spectrum-of-activity]

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